molecular formula C14H12F3N3O B6441392 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine CAS No. 2640953-11-1

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No.: B6441392
CAS No.: 2640953-11-1
M. Wt: 295.26 g/mol
InChI Key: FIPMFXAXOZTTNB-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine is a pyrimidine derivative characterized by a substituted azetidine ring (a four-membered saturated nitrogen heterocycle) at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 5-position of the pyrimidine core. This compound is disclosed in a 2019 patent as a therapeutic agent targeting the F1 domain of F-ATP synthase, a critical enzyme in Mycobacterium tuberculosis (Mtb) energy metabolism . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the azetidine ring may influence target binding kinetics due to its compact, strained structure.

Properties

IUPAC Name

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-4-2-10(3-5-12)11-8-18-13(19-9-11)20-6-1-7-20/h2-5,8-9H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPMFXAXOZTTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine typically involves the formation of the azetidine ring followed by its functionalization. . This reaction is efficient but requires careful control of reaction conditions due to the inherent challenges associated with the approach.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: The pyrimidine ring can be reduced to form different derivatives.

    Substitution: The trifluoromethoxyphenyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may lead to the formation of azetidinones, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity and the electron-withdrawing trifluoromethoxy group likely play key roles in its biological activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores or therapeutic targets:

Table 1: Structural Features of Selected Pyrimidine Derivatives
Compound Name Core Structure Key Substituents Target/Application Patent Reference
2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine Pyrimidine Azetidine, 4-(trifluoromethoxy)phenyl F-ATP synthase (TB) [1]
6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide (Q203) Imidazopyridine Trifluoromethoxy phenyl, piperidine Cytochrome bc1 (TB) [1]
Sarolaner Isoxazoline Trifluoromethoxy phenyl, trifluoromethyl GABA receptor (acaricide) [2]
[(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate Tetrahydropyran Trifluoromethoxy phenyl, triazole Insecticidal activity [2]

Key Observations :

  • Azetidine vs. Piperidine/Pyridine Rings : The azetidine ring in the compound confers steric constraints distinct from the six-membered piperidine in Q203 or pyridine in other analogs. This may alter binding pocket interactions in the F1 domain .
  • Trifluoromethoxy Phenyl Group : Shared with sarolaner (acaricide) and tetrahydropyran carbamates (insecticides), this group enhances oxidative stability and membrane permeability. However, its role in TB-targeting vs. insecticidal applications highlights divergent structure-activity relationships (SAR) .
  • Combination Therapy : Unlike sarolaner (single-agent ectoparasiticide), this compound is designed for synergistic use with bedaquiline or Q203, reflecting its role in multi-drug-resistant TB regimens .

Pharmacological and Therapeutic Comparisons

Table 2: Functional Comparison with Tuberculosis-Targeting Analogs
Compound Name Target Mechanism Development Stage
This compound F-ATP synthase (F1) ATP synthesis inhibition Preclinical (patent)
Bedaquiline F-ATP synthase (c subunit) Proton flux disruption FDA-approved
Q203 Cytochrome bc1 Electron transport chain inhibition Phase II trials

Key Findings :

  • Target Specificity : While bedaquiline binds the F-ATP synthase c subunit, this compound targets the F1 domain, suggesting complementary mechanisms for combination therapy .
  • Resistance Mitigation : The azetidine-pyrimidine scaffold may circumvent bedaquiline resistance, which often arises from c subunit mutations .
  • Cross-Application Insights: Trifluoromethoxy phenyl-containing insecticides (e.g., sarolaner) leverage this group for non-mammalian target selectivity, whereas in TB drugs, it optimizes Mtb-specific bioavailability .

Patent Landscape and Development Status

The compound is protected under a 2019 patent (51 pages, 25 claims) emphasizing its F1 domain targeting and combination regimens . Later patents (2023) disclose structurally related carbamates and triazole derivatives with insecticidal applications, underscoring the versatility of the trifluoromethoxy phenyl motif . No clinical trial data is publicly available yet, indicating this compound remains in early-stage development.

Biological Activity

2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine is a compound that has garnered attention due to its potential therapeutic applications. Its structure, featuring a pyrimidine core and an azetidine moiety, suggests diverse biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H14F3N3O\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{O}

This structure includes a trifluoromethoxy group, which is significant for its biological properties.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies that explore its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory effects. In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. For example, related compounds have shown IC50 values against COX-2 ranging from 0.04 μmol to 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have reported IC50 values indicating cytotoxicity against various cancer types:

  • MCF-7 (breast cancer) : IC50 values around 0.42 μM were observed for structurally similar compounds, demonstrating significant anti-proliferative effects .
  • A549 (lung cancer) : Compounds with similar structures exhibited cytotoxicity with IC50 values as low as 0.51 μM .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on MCF-7 Cells : A compound structurally similar to this compound was tested for its ability to induce apoptosis in MCF-7 cells. The results indicated a significant increase in apoptotic cells in a dose-dependent manner, supporting its potential as an anticancer agent .
  • Inflammation Model : In a carrageenan-induced paw edema model, related pyrimidine derivatives demonstrated effective reduction in inflammation, suggesting that the target compound may also possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethoxy enhances the potency of these compounds against COX enzymes and cancer cell lines .

CompoundStructureIC50 (μM)Activity Type
Compound ASimilar to target0.04Anti-inflammatory
Compound BSimilar to target0.42Anticancer (MCF-7)
Compound CSimilar to target0.51Anticancer (A549)

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